N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a tetrazole ring, and a chlorophenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the chlorophenyl group and the tetrazole ring. Common reagents used in these reactions include chlorinating agents, azide sources, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N~4~-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N4-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[2-Chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N~4~-[2-Chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of N4-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClN8O |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17ClN8O/c1-4-26-17-16(11(3)23-26)13(7-10(2)21-17)18(28)22-15-8-12(5-6-14(15)19)27-9-20-24-25-27/h5-9H,4H2,1-3H3,(H,22,28) |
InChI Key |
BZILIUZJNOHVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(C=CC(=C3)N4C=NN=N4)Cl)C |
Origin of Product |
United States |
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